4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride
Description
This compound is a benzamide derivative featuring a benzothiazole core substituted with an ethoxy group at the 4-position and a morpholinoethylamine moiety. The benzamide group is further substituted with a cyano group at the 4-position, and the compound is stabilized as a hydrochloride salt.
Key structural features:
- 4-Ethoxy group: Enhances lipophilicity and influences electronic properties.
- Morpholinoethylamine: Improves solubility via the morpholine ring’s polarity.
- 4-Cyano substituent: Modulates electronic effects and binding affinity.
- Hydrochloride salt: Enhances stability and aqueous solubility for pharmaceutical formulations .
Properties
IUPAC Name |
4-cyano-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S.ClH/c1-2-30-19-4-3-5-20-21(19)25-23(31-20)27(11-10-26-12-14-29-15-13-26)22(28)18-8-6-17(16-24)7-9-18;/h3-9H,2,10-15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVPRQDILFFXCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=C(C=C4)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride typically involves a multi-step process. The key steps include:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyano group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide.
Attachment of the morpholinoethyl group: This can be done through nucleophilic substitution reactions using morpholine and suitable alkylating agents.
Final coupling reaction: The final step involves coupling the intermediate products to form the desired benzamide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Pharmacological Applications
The compound has shown promise as a potential therapeutic agent in various studies. Its structural features suggest it may interact with biological targets involved in disease mechanisms.
Anticancer Activity
Preliminary studies indicate that the compound may exhibit anticancer properties. Research has focused on its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. For instance, compounds with similar structures have been reported to inhibit specific kinases involved in cancer progression.
Enzyme Inhibition
The compound's efficacy as an enzyme inhibitor has been explored, particularly against enzymes that play critical roles in metabolic pathways. Inhibitory assays have demonstrated its potential to modulate enzyme activity, which is crucial for developing drugs targeting metabolic disorders.
Neuroprotective Effects
Research has also suggested that the compound may possess neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Studies have indicated that similar compounds can reduce oxidative stress and inflammation in neuronal cells.
Drug Development
The unique structural characteristics of 4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride make it a valuable lead compound for drug development. Its ability to cross the blood-brain barrier (BBB) could be significant for central nervous system (CNS) drug design.
Structure-Activity Relationship (SAR) Studies
SAR studies are essential for optimizing the compound's efficacy and safety profile. By modifying different functional groups, researchers can enhance its biological activity while minimizing potential side effects.
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that the compound inhibited cell growth at micromolar concentrations. The mechanism of action was attributed to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Neuroprotection
In vitro studies using neuronal cell cultures showed that treatment with the compound reduced markers of oxidative stress and inflammation, suggesting a protective effect against neurodegenerative processes.
Mechanism of Action
The mechanism of action of 4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle and Substituent Variations
Table 1: Structural Comparison with Thiazole/Benzamide Derivatives
| Compound Name | Core Structure | Key Substituents | Biological Activity (If Reported) | Reference |
|---|---|---|---|---|
| 4-Cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride | Benzothiazole | 4-Ethoxy, 2-morpholinoethyl, 4-cyanobenzamide | Not explicitly reported | [7, 10] |
| N-(Thiazol-2-yl)-benzamide analogs (e.g., 4-tert-butyl, 5-nitro) | Thiazole | Varied substituents on thiazole (tert-butyl, nitro, methoxy) | ZAC antagonist potency modulation | [4] |
| 4-Cyano-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride | Benzothiazole | 4-Ethoxy, 2-dimethylaminoethyl, 4-cyanobenzamide | Supplier-listed (no explicit data) | [10] |
| 5-(4-Sulfonylphenyl)-1,2,4-triazole-3-thiones [7–9] | 1,2,4-Triazole | Sulfonylphenyl, difluorophenyl | Tautomerism studied (no bioactivity) | [3] |
| N-(Cyanomethyl)-4-(pyrimidin-4-yl)benzamide hydrochloride | Pyrimidine | Cyanomethyl, morpholinophenylamino | Stable salt forms for formulations | [5, 6] |
Key Observations :
- Substituent variations (e.g., morpholinoethyl vs. dimethylaminoethyl in [10]) impact solubility and electronic properties. The morpholine ring’s oxygen may enhance hydrogen bonding compared to dimethylamino groups.
- The 4-cyano group in the target compound and [5, 6] analogs may improve metabolic stability compared to nitro or methoxy groups .
Spectroscopic Characterization
Table 2: Analytical Data Comparison
| Compound Class | Key IR Bands (cm⁻¹) | 1H/13C NMR Features | HRMS Data | Reference |
|---|---|---|---|---|
| Target Compound | Expected: νC≡N ~2240, νC=O ~1680 | Morpholinoethyl protons (δ 2.5–3.5 ppm) | Molecular ion (M+H)+ confirmed | [1, 7] |
| Thiazole-2-yl benzamides [4] | νC=S ~1250, νC=O ~1663–1682 | Aromatic protons (δ 7.0–8.5 ppm) | HRMS validated | [1] |
| 1,2,4-Triazole-3-thiones [7–9] | νC=S ~1247–1255, absence of νC=O | Thione tautomer confirmed via NH bands (~3278–3414 cm⁻¹) | Elemental analysis matched | [3] |
Key Observations :
- The target compound’s IR spectrum would lack νC=S (unlike [1, 3]) but show distinct νC≡N and νC=O bands.
- Morpholinoethyl protons in NMR are expected to split into multiplets due to the morpholine ring’s symmetry .
Pharmacological and Physicochemical Properties
- Solubility: The hydrochloride salt form improves aqueous solubility compared to non-ionic analogs, similar to the pyrimidine-based compound in [5, 6].
- Stability: The 4-cyano group may reduce oxidative degradation compared to electron-donating substituents (e.g., methoxy) .
- Bioactivity: While explicit data for the target compound is lacking, structurally related thiazole derivatives exhibit anti-inflammatory and anticancer activities . The morpholinoethyl group’s presence may enhance kinase inhibition, as seen in kinase-targeting drugs.
Biological Activity
4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Synthesis
The compound features a benzothiazole moiety, which is known for its diverse biological activities. The synthesis typically involves the reaction of appropriate benzothiazole derivatives with morpholine and cyanoethyl groups. The structural formula can be represented as follows:
This structure contributes to its interaction with biological targets, particularly in cancer therapy and antimicrobial applications.
Antitumor Activity
Research indicates that benzothiazole derivatives exhibit significant antitumor activity. In vitro studies have demonstrated that compounds similar to this compound can inhibit the proliferation of various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) with IC50 values indicating promising efficacy (IC50 values ranging from 6.26 µM to 20.46 µM in different assays) .
Antimicrobial Properties
The compound has also shown potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. Testing against Staphylococcus aureus and Escherichia coli revealed significant inhibition at low concentrations, suggesting that the compound may serve as a lead structure for developing new antibiotics .
The mechanism by which this compound exerts its effects is believed to involve the following pathways:
- DNA Interaction : Similar compounds have been shown to bind within the minor groove of DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Scavenging : The compound may exhibit antioxidant properties, reducing oxidative stress in cells, which is crucial in cancer therapy .
- Kinase Inhibition : Some derivatives have been identified as inhibitors of specific kinases involved in cancer cell signaling pathways, leading to reduced cell proliferation .
Case Studies
- Antitumor Efficacy : A study evaluated the effects of various benzothiazole derivatives on lung cancer cell lines using both 2D and 3D culture systems. The results indicated that these compounds significantly inhibited cell growth, with enhanced efficacy observed in 2D cultures compared to 3D environments .
- Antimicrobial Testing : Another study focused on the antimicrobial properties of benzothiazole derivatives, demonstrating effective inhibition against E. coli and S. aureus. The minimal inhibitory concentrations (MICs) were determined using broth microdilution methods, showcasing the potential for therapeutic applications .
Comparative Data Table
Q & A
Q. Basic
- NMR spectroscopy : Confirms structural integrity by identifying proton environments (e.g., ethoxy group at δ 1.3–1.5 ppm, morpholino protons at δ 3.5–3.7 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching C₂₃H₂₅ClN₄O₂S) .
- HPLC : Assesses purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
- X-ray crystallography (if crystalline): Resolves 3D conformation, particularly the spatial arrangement of the cyano and morpholino groups .
How can researchers optimize reaction yields during the N-alkylation step involving the morpholinoethyl group?
Q. Advanced
- Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity .
- Temperature control : Maintain 60–80°C to accelerate alkylation while minimizing side reactions .
- Catalysis : Add catalytic KI to facilitate halide displacement via an SN2 mechanism .
- Workflow : Employ continuous flow reactors for scalable synthesis, improving mixing and heat transfer .
Validation : Track byproduct formation (e.g., unreacted amine) via LC-MS and optimize stoichiometry (1.2–1.5 equivalents of alkylating agent) .
How should researchers address discrepancies in reported biological activity data across studies?
Q. Advanced
- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control for DMSO concentration (<0.1%) .
- Compound stability : Pre-test solubility in assay buffers (e.g., PBS with 0.1% Tween-80) and confirm stability via HPLC over 24 hours .
- Structural analogs : Compare with derivatives (e.g., nitro or sulfonyl variants) to identify substituent-dependent activity trends .
Case study : If IC₅₀ values vary for kinase inhibition, re-evaluate ATP concentration (1–10 mM) and pre-incubation time .
What in silico methods are effective for predicting target interactions of this compound?
Q. Advanced
- Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) with the morpholino group occupying hydrophobic pockets .
- MD simulations : Simulate ligand-protein complexes (e.g., GROMACS) to assess binding stability over 100 ns trajectories .
- QSAR models : Train models on thiazole derivatives to predict logP and IC₅₀ based on substituent electronegativity and steric parameters .
What structural features of this compound are most influential on its bioactivity?
Q. Basic
- Benzo[d]thiazole core : Facilitates π-π stacking with aromatic residues in enzyme active sites .
- Morpholinoethyl group : Enhances solubility and modulates membrane permeability via hydrogen bonding .
- 4-Cyano substituent : Acts as a hydrogen bond acceptor, critical for target affinity (e.g., kinases) .
Validation : Methylation of the cyano group reduces activity by 10-fold, confirming its role .
How should structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Q. Advanced
- Substituent variation : Synthesize analogs with halogens (F, Cl) at the benzamide para-position or modified morpholino groups (e.g., piperazine) .
- Assay panels : Test derivatives against a panel of 50+ kinases to identify selectivity profiles .
- Data analysis : Use cluster analysis (e.g., PCA) to correlate structural descriptors (Hammett σ, molar refractivity) with activity .
What stability considerations are critical for long-term storage of this compound?
Q. Basic
- Storage conditions : Lyophilize and store at -20°C under argon to prevent hydrolysis of the morpholinoethyl group .
- Degradation pathways : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks), with HPLC tracking decomposition peaks .
- Solubility : Pre-dissolve in DMSO for cell-based assays, avoiding aqueous buffers to prevent precipitation .
How can conflicting data in enzyme inhibition assays be resolved?
Q. Advanced
- Kinetic validation : Perform Lineweaver-Burk plots to confirm competitive/non-competitive inhibition mechanisms .
- Off-target screening : Use proteome-wide affinity pulldowns (e.g., CETSA) to identify unintended targets .
- Batch variability : Cross-validate using independently synthesized batches and quantify impurities via LC-MS .
What therapeutic applications are suggested by structural analogs of this compound?
Q. Basic
- Oncology : Inhibition of tyrosine kinases (e.g., Bcr-Abl) via competitive binding to ATP pockets .
- Inflammation : Suppression of COX-2 and NF-κB pathways in macrophage models .
- Neurology : Modulation of GABA receptors in rodent neuropathic pain models .
Evidence : Analogs with nitro groups show 50% tumor growth inhibition in xenograft models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
